molecular formula C9H9Br2NO2 B182936 Ethyl 4-amino-3,5-dibromobenzoate CAS No. 58922-06-8

Ethyl 4-amino-3,5-dibromobenzoate

Cat. No.: B182936
CAS No.: 58922-06-8
M. Wt: 322.98 g/mol
InChI Key: ROWXLRODWPSPTR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dibromobenzoate, also known as ethyl 2-amino-5-bromo-3-carbethoxybenzoate, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Material Applications

  • Ethyl 4-amino-3,5-dibromobenzoate is used in the synthesis of ethyl 3,5-dibromobenzoate, a raw material for preparing dendritic polymers. This process involves diazotization and reductive deamination in an ethyl acetate medium. The method is notable for reducing reaction steps, shortening reaction time, and increasing yield, while also allowing for easy purification of the product (Bi Yun-mei, 2011).

Nonlinear Optical Properties

  • Studies on compounds like Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (related to this compound) have shown significant nonlinear optical properties. This is attributed to the presence of electronically excited states with strong intermolecular charge transfer characteristics (M. Józefowicz et al., 2009).

Antimicrobial Applications

  • Derivatives of this compound have been studied for their antimicrobial properties. For instance, some new Thiazolo[4,5-d] pyrimidines synthesized from it showed significant inhibitory effect against Gram-positive bacteria and yeasts (A. Balkan et al., 2001).

Environmental Impact Studies

  • The environmental behavior of ethyl-4-aminobenzoate, a compound similar to this compound, has been studied, particularly its use in sunscreens and anesthetic ointments. Research indicates that its transformation products in the environment are less toxic than the parent compound (A. J. Li et al., 2017).

Pharmaceutical Research

  • This compound derivatives have been explored in pharmaceutical research. For instance, Dabigatran etexilate, a derivative, has its crystal structure studied, providing insights into its potential pharmaceutical applications (Hong-qiang Liu et al., 2012).

Cancer Research

  • Research on compounds derived from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, related to this compound, has led to the discovery of new apoptosis-inducing agents for breast cancer treatment (E. Gad et al., 2020).

Safety and Hazards

Ethyl 4-amino-3,5-dibromobenzoate is classified under GHS07. The signal word for this compound is Warning . The hazard statements include H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

ethyl 4-amino-3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWXLRODWPSPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356991
Record name ethyl 4-amino-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58922-06-8
Record name ethyl 4-amino-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Ethyl 4-amino-3,5-dibromobenzoate a useful starting material for synthesizing dendritic polymers?

A1: this compound possesses specific structural features that make it valuable for dendritic polymer synthesis. The two bromine atoms provide sites for further chemical modification, enabling the branching reactions crucial for building the dendritic structure. This allows researchers to create complex, branched polymers with controlled architecture. Additionally, the paper describes a simplified, one-step method for converting this compound to Ethyl 3,5-dibromobenzoate []. This streamlined synthesis makes this compound a practical and efficient starting point for dendritic polymer production.

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